8-Methylimidazo[1,2-a]pyridine
Overview
Description
8-Methylimidazo[1,2-a]pyridine is a heterocyclic aromatic organic compound. It belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is particularly noted for its role in various chemical and biological processes.
Mechanism of Action
Target of Action
8-Methylimidazo[1,2-a]pyridine is a derivative of imidazo[1,2-a]pyridine, a class of compounds recognized for their wide range of applications in medicinal chemistry Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Mode of Action
It is known that imidazo[1,2-a]pyridine derivatives can interact with their targets through various mechanisms, including direct functionalization . This involves radical reactions facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives are known to influence a broad range of biological activities . These compounds can affect various biochemical pathways, leading to downstream effects that contribute to their medicinal properties .
Pharmacokinetics
One study mentions that a compound with a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring showed good microsomal stability , which could suggest favorable ADME properties for related compounds like this compound.
Result of Action
Given the reported activity of imidazo[1,2-a]pyridine derivatives against mdr-tb and xdr-tb , it can be inferred that these compounds may exert their effects by interfering with the cellular processes of these bacteria.
Action Environment
For safe handling, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Biochemical Analysis
Biochemical Properties
8-Methylimidazo[1,2-a]pyridine plays a role in biochemical reactions primarily through its interactions with enzymes involved in metabolic activation. It is metabolized by cytochrome P450 enzymes, particularly CYP1A2, to form reactive intermediates that can bind to DNA and proteins . These interactions can lead to the formation of DNA adducts, which are critical in the initiation of mutagenesis and carcinogenesis. Additionally, this compound can interact with phase II detoxifying enzymes such as glutathione S-transferases, which facilitate its conjugation and excretion .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to induce oxidative stress, leading to the generation of reactive oxygen species (ROS) and subsequent damage to cellular components . This compound can also influence cell signaling pathways, including the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs), which play roles in inflammation and cell survival . Furthermore, this compound can alter gene expression patterns, affecting genes involved in cell cycle regulation, apoptosis, and DNA repair .
Molecular Mechanism
The molecular mechanism of action of this compound involves its metabolic activation by cytochrome P450 enzymes to form electrophilic intermediates . These intermediates can covalently bind to DNA, forming DNA adducts that can cause mutations if not repaired . Additionally, this compound can inhibit or activate various enzymes, including those involved in detoxification and DNA repair . The compound’s ability to induce oxidative stress and modulate signaling pathways further contributes to its biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation . Studies have shown that the compound can induce acute cellular responses, such as oxidative stress and DNA damage, shortly after exposure . Over longer periods, chronic exposure to this compound can lead to sustained alterations in gene expression and cellular function . The stability of the compound and its metabolites can influence the duration and extent of its effects in vitro and in vivo .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages . At low doses, the compound may induce mild oxidative stress and DNA damage, while higher doses can lead to significant toxicity and adverse effects . Studies have reported threshold effects, where a certain dosage level is required to observe specific biological responses . High doses of this compound can result in severe toxicity, including liver damage, inflammation, and carcinogenesis .
Metabolic Pathways
This compound is involved in metabolic pathways that include its activation by cytochrome P450 enzymes and subsequent detoxification by phase II enzymes . The compound undergoes hydroxylation and conjugation reactions, leading to the formation of water-soluble metabolites that can be excreted from the body . These metabolic processes are crucial for modulating the compound’s toxicity and biological effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of this compound within tissues can influence its biological activity and potential toxicity .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . The compound can be found in the cytoplasm, where it interacts with metabolic enzymes, and in the nucleus, where it can bind to DNA . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, affecting its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylimidazo[1,2-a]pyridine typically involves the cyclization of 2-aminopyridine with appropriate aldehydes or ketones under acidic or basic conditions. One common method includes the reaction of 2-aminopyridine with methylglyoxal in the presence of a catalyst such as acetic acid .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors is also explored to enhance yield and reduce production time .
Chemical Reactions Analysis
Types of Reactions: 8-Methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenation, alkylation, and acylation can occur.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of halogenated or alkylated imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
8-Methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the production of dyes, pesticides, and fungicides.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: A parent compound with similar structural features but without the methyl group at the 8th position.
2-Methylimidazo[1,2-a]pyridine: Another derivative with a methyl group at the 2nd position.
Imidazo[1,2-a]pyrimidine: A related compound with a pyrimidine ring instead of a pyridine ring.
Uniqueness: 8-Methylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 8th position influences its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
8-methylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7-3-2-5-10-6-4-9-8(7)10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZAXTJBEBNEDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60316598 | |
Record name | 8-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60316598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874-10-2 | |
Record name | 874-10-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305206 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60316598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural insights can be gained from the research on 8-Methylimidazo[1,2-a]pyridine?
A1: The research primarily focuses on the reactivity and electronic properties of the imidazo[1,2-a]pyridine scaffold. While it doesn't directly investigate this compound in isolation, it sheds light on the structural aspects of a closely related compound, ethyl 8-methylimidazo-[1,2-a]pyridine-2-carboxylate. This study utilized X-ray crystallography to determine the compound's structure. [] Although the molecular formula and weight aren't explicitly mentioned, this technique provides valuable information about bond lengths, angles, and overall molecular geometry. This structural data, combined with CNDO/2 calculations, helps understand the electronic distribution within the molecule, ultimately influencing its reactivity. []
Q2: How does the study on imidazo[1,2-a]pyridines relate to understanding the reactivity of this compound?
A2: The research primarily explores the nitration reactions of various substituted imidazo[1,2-a]pyridines. [] While this compound isn't specifically investigated, the study provides valuable insights into the reactivity of this class of compounds. By comparing experimental results with CNDO/2 calculations derived from X-ray structures, the researchers establish a correlation between electronic properties and the reactivity of these molecules towards nitration. [] This information suggests that the position of the methyl group on the imidazo[1,2-a]pyridine ring, in this case, the 8-position, can influence the electron density distribution and subsequently affect its reactivity towards electrophilic aromatic substitution reactions like nitration.
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